Fmoc-L-2,3-Dimethylphe
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Overview
Description
Fmoc-L-2,3-Dimethylphe, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dimethyl-L-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amine group during the synthesis process. The compound has a molecular formula of C26H25NO4 and a molecular weight of 415.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2,3-Dimethylphe typically involves the protection of the amine group of 2,3-dimethyl-L-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers and microwave-assisted synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-2,3-Dimethylphe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as Fmoc-Cl and Fmoc-OSu are used for introducing the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized products.
Scientific Research Applications
Chemistry
Fmoc-L-2,3-Dimethylphe is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amine function . Its stability under acidic conditions and ease of removal under basic conditions make it ideal for this application.
Biology and Medicine
In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs and diagnostic tools .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, including hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and catalysis .
Mechanism of Action
The mechanism of action of Fmoc-L-2,3-Dimethylphe involves the protection of the amine group during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a stable carbamate linkage . The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar to Fmoc-L-2,3-Dimethylphe but without the methyl groups on the phenyl ring.
Fmoc-L-Tyrosine: Contains a hydroxyl group on the phenyl ring.
Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
This compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence the steric and electronic properties of the compound. This can affect the reactivity and stability of the compound during peptide synthesis, making it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWPHOIYSZHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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